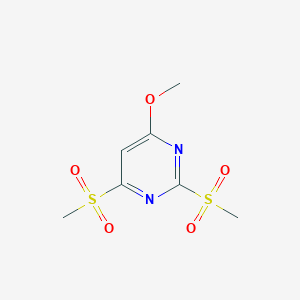
2,4-Di(methanesulfonyl)-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(methanesulfonyl)-6-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring substituted with methanesulfonyl groups at positions 2 and 4, and a methoxy group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(methanesulfonyl)-6-methoxypyrimidine typically involves the sulfonation of a pyrimidine precursor. One common method is the reaction of 2,4-dichloro-6-methoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(methanesulfonyl)-6-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methanesulfonyl groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of sulfonic acids.
Scientific Research Applications
2,4-Di(methanesulfonyl)-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Di(methanesulfonyl)-6-methoxypyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The methanesulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Di(methanesulfonyl)pyrimidine: Lacks the methoxy group at position 6.
2,4-Di(methanesulfonyl)-5-methylpyrimidine: Contains a methyl group at position 5 instead of a methoxy group at position 6.
2,4-Di(methanesulfonyl)-6-chloropyrimidine: Contains a chlorine atom at position 6 instead of a methoxy group.
Uniqueness
2,4-Di(methanesulfonyl)-6-methoxypyrimidine is unique due to the presence of both methanesulfonyl and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Properties
CAS No. |
143263-22-3 |
|---|---|
Molecular Formula |
C7H10N2O5S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-methoxy-2,6-bis(methylsulfonyl)pyrimidine |
InChI |
InChI=1S/C7H10N2O5S2/c1-14-5-4-6(15(2,10)11)9-7(8-5)16(3,12)13/h4H,1-3H3 |
InChI Key |
UASFPTXACIUMEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















